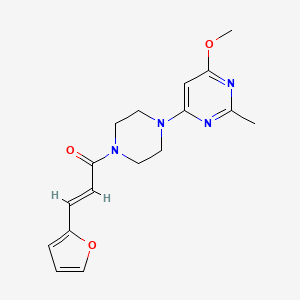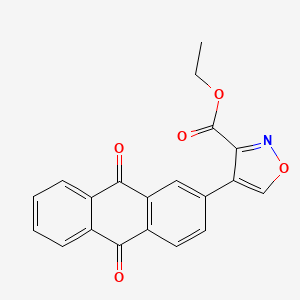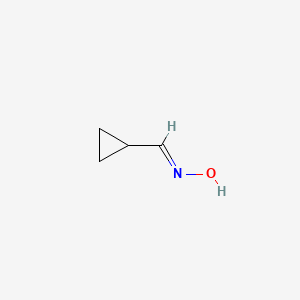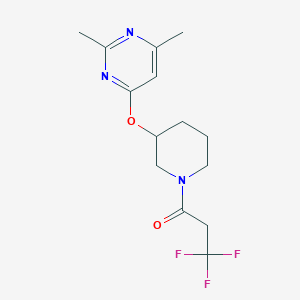
Dimethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Dimethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)terephthalate” is a chemical compound with the molecular formula C14H13N5O6 . It has a molar mass of 347.28 .
Physical and Chemical Properties The predicted density of this compound is 1.498±0.06 g/cm3 . The boiling point is predicted to be 549.6±50.0 °C .
Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Research into compounds similar to Dimethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)terephthalate reveals the importance of hydrogen bonding in determining molecular arrangement and properties. For instance, studies on nitroaniline analogues demonstrate how hydrogen bonding can influence the formation of hydrogen-bonded sheets in crystalline structures, indicating potential applications in designing new materials with specific crystallographic properties (Glidewell, Low, Melguizo, & Quesada, 2003). This aspect is crucial for the development of materials with desired mechanical, optical, or electrical properties.
Photoluminescence and Coordination Polymers
The synthesis and study of coordination polymers based on terephthalic acid and N-donor ligands, including pyrimidine derivatives, have revealed interesting photoluminescent properties. These properties suggest applications in optoelectronics, sensors, and light-emitting devices. For example, silver(I) coordination polymers involving 2-sulfoterephthalic acid and aminopyrimidine ligands exhibit luminescent behavior, which could be explored for developing new luminescent materials (Wang, Wang, Li, & Xiao, 2013).
Environmental Applications
Additionally, research into the environmental fate and transformation of similar compounds highlights the role of microorganisms and enzymes in degrading potentially toxic compounds. For example, the enzyme esterase DmtH has been shown to transform dimethyl terephthalate (DMT) into less toxic mono-methyl terephthalate (MMT), suggesting potential applications in environmental bioremediation to mitigate the impact of plastic additives on ecosystems (Cheng, Dong, Chen, Rui, Guo, Wang, & Jiang, 2020).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activity is another area of significant research interest. Derivatives of pyrimidine, similar in structure to this compound, have been synthesized and shown to possess antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (El-Kalyoubi, Agili, & Youssif, 2015).
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s suggested that similar compounds can act as nucleophiles, attacking aldehyde carbon . This suggests that Dimethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)terephthalate might interact with its targets in a similar manner.
Properties
IUPAC Name |
dimethyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O6/c1-24-13(20)7-3-4-8(14(21)25-2)9(5-7)18-12-10(19(22)23)11(15)16-6-17-12/h3-6H,1-2H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGFHMKDPLKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2449427.png)

![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B2449433.png)
![N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE](/img/structure/B2449436.png)



![Dimethyl({[2-(thiophen-3-YL)phenyl]methyl}sulfamoyl)amine](/img/structure/B2449440.png)

![N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2449442.png)
![N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2449445.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea](/img/structure/B2449449.png)
![5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2449450.png)
